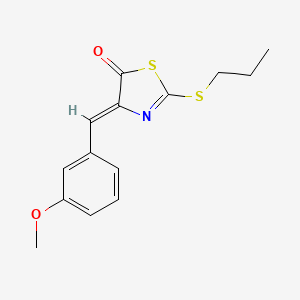
2-(4-fluorophenoxy)-N-2-naphthylpropanamide
Overview
Description
2-(4-fluorophenoxy)-N-2-naphthylpropanamide is a useful research compound. Its molecular formula is C19H16FNO2 and its molecular weight is 309.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.11650692 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Dendrimers for Metal Ion Sensing
Fluorescent dendrimers, particularly those with peripheries comprising 1,8-naphthalimide fragments, have been identified for their sensitivity to biologically important metal ions. This application is crucial for detecting metals that play significant roles in biological organisms, suggesting that compounds with naphthalimide functionalities could serve as effective sensors in biological and environmental monitoring (Grabchev, Staneva, & Betcheva, 2012).
Chemosensors Based on Phenolic Compounds
4-Methyl-2,6-diformylphenol (DFP), a compound with a phenolic structure similar to the query molecule, has been the basis for developing chemosensors for various analytes, including metal ions and neutral molecules. This suggests that phenolic and naphthalene derivatives like 2-(4-fluorophenoxy)-N-2-naphthylpropanamide could have potential applications in creating sensitive and selective chemosensors (Roy, 2021).
Naphthalimides in Antitumor Research
Naphthalimide derivatives, including those with modifications at the naphthalene or imide portions, have been extensively studied for their antitumor properties. These studies indicate the potential of naphthalimide-based compounds in cancer therapy, either through DNA interaction or as part of targeted drug delivery systems. The presence of a naphthalene framework in the query compound suggests it could be explored for similar antitumor applications (Chen, Xu, & Qian, 2018).
Polyphenolic Antioxidants and Health Effects
Research on polyphenolic antioxidants, such as chlorogenic acid, has shown significant health benefits, including antioxidant, anti-inflammatory, and cardioprotective activities. Given the phenolic nature of this compound, there's potential for exploring its efficacy as an antioxidant or in modulating various biological pathways associated with chronic diseases (Naveed et al., 2018).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO2/c1-13(23-18-10-7-16(20)8-11-18)19(22)21-17-9-6-14-4-2-3-5-15(14)12-17/h2-13H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVOENHKZGQYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=CC=CC=C2C=C1)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-2-[4-(2-methylbutan-2-yl)phenoxy]ethanamine;oxalic acid](/img/structure/B4039818.png)
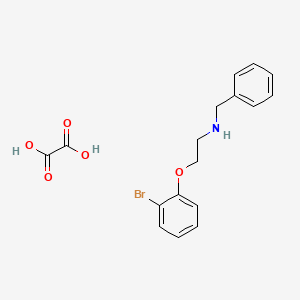
![1-[4-(4-Iodophenoxy)butyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4039837.png)


![1-[2-[2-(2-Tert-butyl-5-methylphenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4039868.png)
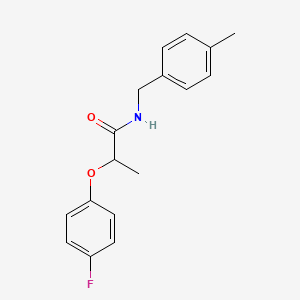
![4-bromobenzyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4039892.png)
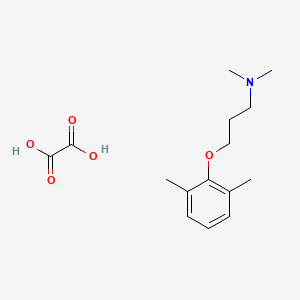
![N-[2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4039903.png)
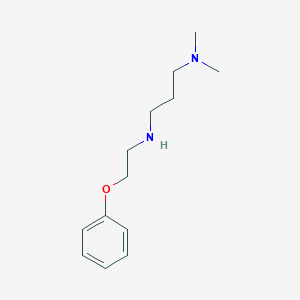
![3-Methyl-1-[3-(3-methyl-5-propan-2-ylphenoxy)propyl]piperidine;oxalic acid](/img/structure/B4039920.png)
![methyl 2-[3-(dimethylamino)propoxy]benzoate oxalate](/img/structure/B4039926.png)
